molecular formula C20H19N3O4S2 B2981683 N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide CAS No. 921995-73-5

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide

Cat. No. B2981683
CAS RN: 921995-73-5
M. Wt: 429.51
InChI Key: CCDASEHIZAJNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolin-2-one derivatives have been synthesized and studied for their bioactive properties . These compounds were initially designed as acetylcholine esterase (AChE) inhibitors . Some of these compounds showed strong cytotoxicity against human cancer cell lines .


Synthesis Analysis

The synthesis of indolin-2-one derivatives involves the incorporation of a 1-benzyl-1H-1,2,3-triazole moiety .


Molecular Structure Analysis

The molecular structure of these compounds is based on the structural feature of donepezil, a known AChE inhibitor .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques .

Mechanism of Action

Target of Action

The primary targets of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide are acetylcholine esterase (AChE) and Histone Deacetylases (HDAC2) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a target for treatment of Alzheimer’s disease . HDAC2 is an enzyme that removes acetyl groups from lysine residues in histone proteins, and its inhibition has been linked to anticancer effects .

Mode of Action

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide interacts with its targets by inhibiting their enzymatic activity. It has been found to inhibit AChE and HDAC2, resulting in increased levels of acetylcholine and hyperacetylation of histones, respectively .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which can help improve cognitive function in Alzheimer’s disease . The inhibition of HDAC2 results in the hyperacetylation of histones, which can lead to changes in gene expression that inhibit cancer cell proliferation and promote apoptosis .

Result of Action

The result of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide’s action is twofold. In the context of Alzheimer’s disease, it can potentially improve cognitive function by increasing acetylcholine levels . In the context of cancer, it can potentially inhibit cancer cell proliferation and promote apoptosis through changes in gene expression induced by histone hyperacetylation .

Future Directions

The future directions for these compounds could involve further development as anticancer agents . Some of these compounds exhibited strong cytotoxicity and were more potent than adriamycin, a positive control .

properties

IUPAC Name

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-27-16-6-8-17(9-7-16)29(25,26)22-20-21-15(13-28-20)12-19(24)23-11-10-14-4-2-3-5-18(14)23/h2-9,13H,10-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDASEHIZAJNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.